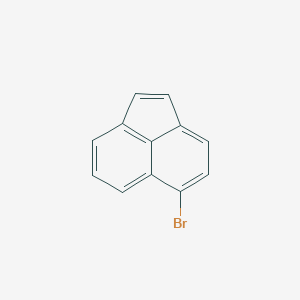

5-Bromoacenaphthylene

Description

Acenaphthylene (B141429) Framework: Structural Significance and Chemical Versatility

Acenaphthylene (C₁₂H₈) is a tricyclic PAH consisting of a naphthalene (B1677914) core with a five-membered ring fused to it. wikipedia.orgontosight.ai This unique arrangement of fused rings creates a molecule with distinct structural and electronic characteristics. solubilityofthings.com The molecule is planar and features a -CH=CH- unit connecting positions 1 and 8 of the naphthalene system. wikipedia.org

The acenaphthylene framework serves as a crucial building block in organic chemistry. solubilityofthings.com Its chemical versatility stems from the presence of both aromatic and olefinic character. The naphthalene portion of the molecule undergoes typical electrophilic substitution reactions, while the double bond in the five-membered ring can participate in addition reactions. This dual reactivity allows for a wide range of chemical transformations, making acenaphthylene and its derivatives valuable precursors for dyes, pigments, pharmaceuticals, and polymers. chemicalbook.com

Below is a table summarizing the key properties of the acenaphthylene framework:

| Property | Value |

| Chemical Formula | C₁₂H₈ |

| Molar Mass | 152.196 g·mol⁻¹ wikipedia.org |

| Appearance | Yellow crystals wikipedia.org |

| Melting Point | 91.8 °C wikipedia.org |

| Boiling Point | 280 °C wikipedia.org |

| Solubility | Insoluble in water; soluble in benzene (B151609), chloroform (B151607), and very soluble in ethanol (B145695) and diethyl ether. wikipedia.org |

Historical Trajectory of Halogenated Acenaphthylene Synthesis and Discovery

The study of halogenated acenaphthylenes has a history rooted in the broader exploration of acenaphthene (B1664957) chemistry. Early investigations focused on the direct halogenation of acenaphthene, the saturated analog of acenaphthylene. In 1903, Crompton successfully prepared 5-chloroacenaphthene (B144682) and 5-iodoacenaphthene. umanitoba.ca These early efforts laid the groundwork for the synthesis of a variety of halogen-substituted acenaphthene derivatives. umanitoba.ca

The development of methods to introduce halogens at specific positions on the acenaphthene ring was a significant area of research. For instance, the bromination of acenaphthene in boiling 75% alcohol was found to yield 5-bromoacenaphthene (B1265734) in high percentages (92-95%). umanitoba.ca The subsequent oxidation of these halogenated acenaphthenes provided access to a range of important compounds, including bromonaphthalic acids. umanitoba.ca

The synthesis of halogenated acenaphthylenes, the unsaturated counterparts, followed from these foundational studies. The ability to selectively introduce a halogen atom onto the aromatic core and then create the double bond in the five-membered ring was a key advancement.

Early Methodologies for 5-Bromoacenaphthylene Preparation

One of the earliest and most direct methods for preparing this compound involves the dehydrogenation of 5-bromoacenaphthene. universiteitleiden.nl This transformation can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). universiteitleiden.nl The process involves dissolving 5-bromoacenaphthene in a suitable solvent, such as toluene (B28343), and heating it in the presence of DDQ. universiteitleiden.nl

Another early approach involved the bromination of acenaphthylene followed by dehydrobromination. universiteitleiden.nl This two-step process first introduces a bromine atom to the double bond of the five-membered ring, followed by the elimination of hydrogen bromide to regenerate the double bond and yield the bromo-substituted acenaphthylene. universiteitleiden.nl

A patent from the early 1980s describes a process for producing condensed bromoacenaphthylene which involves the bromination of acenaphthene in a halogenated hydrocarbon solvent in the presence of a Lewis acid catalyst, followed by dehydrobromination. google.com While this method produces a mixture of condensed products, it highlights the industrial interest in and development of synthetic routes to bromoacenaphthylenes.

The following table outlines some of the early methods for the preparation of this compound and related compounds:

| Starting Material | Reagents | Product | Reference |

| 5-Bromoacenaphthene | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Toluene | This compound | universiteitleiden.nl |

| Acenaphthylene | Bromine (Br₂), then Potassium Hydroxide (KOH) | Bromoacenaphthylene | universiteitleiden.nl |

| Acenaphthene | Sodium bromide, Hydrogen peroxide, Catalyst (e.g., NiCl₂·6H₂O) in Glacial acetic acid/water | 5-Bromoacenaphthene | patsnap.com |

| 5-Bromoacenaphthene | Sodium dichromate dihydrate, Cerium(III) chloride heptahydrate in Acetic acid | This compound-1,2-dione | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromoacenaphthylene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRUTZHGMSPRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C(C3=C1)Br)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482126 | |

| Record name | 5-bromoacenaphtylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7267-03-0 | |

| Record name | 5-bromoacenaphtylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromoacenaphthylene and Key Precursors

Regioselective Bromination of Acenaphthene (B1664957) to 5-Bromoacenaphthene (B1265734)

The synthesis of 5-bromoacenaphthylene typically begins with the commercially available hydrocarbon acenaphthene. The critical first step is the regioselective introduction of a bromine atom at the 5-position of the acenaphthene ring system to form 5-bromoacenaphthene. This selectivity is crucial as other positions on the aromatic rings are also susceptible to electrophilic attack.

Electrophilic Aromatic Substitution for 5-Bromoacenaphthene Synthesis

The introduction of a bromine atom onto the aromatic core of acenaphthene is achieved through an electrophilic aromatic substitution (EAS) reaction. To ensure the desired regioselectivity, specific reagents and conditions are employed. One common and effective method involves the use of N-bromosuccinimide (NBS) as the bromine source. The reaction is typically carried out in a suitable solvent, and the electrophilicity of the bromine can be enhanced by the presence of a catalyst.

The mechanism of electrophilic aromatic substitution involves the generation of a strong electrophile that is attacked by the electron-rich aromatic π-system of acenaphthene. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the brominated product. The directing effects of the existing alkyl framework of acenaphthene favor substitution at the 5- and 6-positions. By carefully controlling the reaction conditions, the formation of the 5-bromo isomer can be maximized.

| Reagent/Catalyst | Reaction Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Inert solvent | Regioselective bromination to 5-bromoacenaphthene |

| Dichloromethyl methyl ether / TiCl4 | Formylation followed by Wolff-Kishner reduction | Synthesis of 5-methylacenaphthene, a related derivative universiteitleiden.nl |

Dehydrogenation and Oxidation Strategies from 5-Bromoacenaphthene to this compound

Once 5-bromoacenaphthene is obtained, the next step is the introduction of a double bond in the five-membered ring to yield this compound. This is achieved through a dehydrogenation reaction. A widely used and efficient reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). universiteitleiden.nlnih.gov

The reaction involves heating 5-bromoacenaphthene with DDQ in a non-polar solvent such as benzene (B151609) or toluene (B28343) under reflux conditions. universiteitleiden.nlcdnsciencepub.com The mechanism of DDQ dehydrogenation is believed to proceed through a hydride transfer from the substrate to DDQ, forming a carbocation intermediate which then loses a proton to form the alkene. The high reduction potential of DDQ makes it a powerful oxidizing agent for this purpose. nih.gov

Reaction Scheme for Dehydrogenation:

5-Bromoacenaphthene

+ DDQ in refluxing benzene or toluene →

This compound

+ DDQH₂

This direct oxidation of 5-bromoacenaphthene provides a high-yield route to this compound. universiteitleiden.nl In some cases where DDQ fails, such as with nitro-substituted acenaphthenes, alternative multi-step oxidation-reduction-dehydration sequences may be employed. universiteitleiden.nl

Advanced Synthetic Approaches for Functionalized Derivatives

Beyond the synthesis of the parent this compound, advanced methodologies are employed to introduce further functionalization, leading to a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

Transition Metal-Catalyzed Transformations in Bromoacenaphthylene Synthesis

The bromine atom in this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck reactions are particularly prominent in this context.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide (this compound) with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and vinyl substituents at the 5-position.

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. nih.govrsc.orgbeilstein-journals.orgnih.gov This method is highly efficient for the synthesis of 5-alkynylacenaphthylene derivatives.

Heck Reaction: In the Heck reaction, this compound is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.orgyoutube.com

These transition metal-catalyzed reactions significantly expand the synthetic utility of this compound, enabling the construction of complex molecular architectures.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki | This compound, Arylboronic acid | Pd catalyst, Base | 5-Aryl-acenaphthylene |

| Sonogashira | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-acenaphthylene |

| Heck | This compound, Alkene | Pd catalyst, Base | 5-Alkenyl-acenaphthylene |

Synthesis of this compound-1,2-dione

An important derivative of this compound is this compound-1,2-dione, also known as 5-bromoacenaphthenequinone. This compound is synthesized by the oxidation of 5-bromoacenaphthene. A common method for this transformation utilizes sodium dichromate dihydrate as the oxidizing agent in acetic acid. cdnsciencepub.com

The synthesis involves the slow addition of sodium dichromate dihydrate to a solution of 5-bromoacenaphthene in acetic acid, often with a catalytic amount of cerium(III) chloride heptahydrate. cdnsciencepub.com The reaction mixture is stirred at a moderately elevated temperature for several hours. The product, this compound-1,2-dione, precipitates upon the addition of water and can be further purified by washing and recrystallization. cdnsciencepub.com This oxidation specifically targets the benzylic carbons of the five-membered ring, converting them into a diketone functionality while leaving the bromine atom and the aromatic rings intact. The yield for this reaction is reported to be around 76%. cdnsciencepub.com

Chemical Reactivity and Mechanistic Investigations of 5 Bromoacenaphthylene

Electrophilic Aromatic Reactivity of Acenaphthylene (B141429) Systems Relevant to Bromination

The acenaphthylene framework, as a polycyclic aromatic hydrocarbon (PAH), is generally more reactive towards electrophiles than benzene (B151609). quizlet.com This heightened reactivity stems from the lower delocalization energy lost when forming the intermediate carbocation (also known as an arenium ion or sigma complex) compared to benzene. youtube.com Electrophilic aromatic substitution (EAS) on the parent acenaphthylene system, much like its structural relative naphthalene (B1677914), preferentially occurs at the C1 (or α) position. pearson.com This regioselectivity is dictated by the superior stability of the resulting carbocation intermediate, which can be stabilized by resonance structures that preserve a complete benzene ring within the naphthalene core. youtube.com

The mechanism for electrophilic bromination of an aromatic ring typically involves two main steps. First, the aromatic π system acts as a nucleophile, attacking the electrophile (Br⁺), which is often generated with the aid of a Lewis acid catalyst like FeBr₃. This initial attack is the slow, rate-determining step and results in the formation of the resonance-stabilized arenium ion. In the second, fast step, a base removes a proton from the carbon atom bearing the new substituent, restoring the aromatic system. docbrown.info

In the case of 5-bromoacenaphthylene, the existing bromine atom influences the regioselectivity of subsequent electrophilic substitution reactions. Halogens are classified as weakly deactivating yet ortho, para-directing groups. youtube.com The deactivation arises from the electron-withdrawing inductive effect of the electronegative halogen, which reduces the nucleophilicity of the aromatic ring. However, the halogen's lone pairs can participate in resonance, stabilizing the carbocation intermediates for ortho and para attack. youtube.com Therefore, further bromination or other electrophilic attacks on this compound would be expected to occur at positions ortho or para to the bromine atom on the naphthalene ring system. It is important to note that under strongly acidic conditions, such as those used in some Friedel-Crafts reactions, the high reactivity of the acenaphthylene double bond can lead to polymerization as a competing side reaction. acs.org

| Substrate | Reaction | Major Product | Rationale |

|---|---|---|---|

| Naphthalene | Bromination (Br₂, FeBr₃) | 1-Bromonaphthalene pearson.com | Formation of the most stable carbocation intermediate. youtube.com |

| This compound | Electrophilic Substitution (e.g., Nitration) | Predicted ortho/para to the Bromo group | The bromine atom is a weakly deactivating, ortho, para-director. youtube.com |

Nucleophilic Displacement Reactions at the Bromo-Substituted Position

Aryl halides like this compound are generally resistant to classic Sₙ2 nucleophilic substitution reactions due to the steric hindrance of the aromatic ring and the strength of the sp² carbon-halogen bond. However, substitution can occur via the nucleophilic aromatic substitution (SₙAr) mechanism, particularly when the ring is activated by electron-withdrawing groups, or through metal-catalyzed processes. libretexts.orglibretexts.org

The SₙAr mechanism is a two-step process involving addition followed by elimination. The nucleophile first attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized across the aromatic system. In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org The presence of strong electron-withdrawing groups at the ortho or para positions is crucial as they can stabilize the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. youtube.com

The conversion of this compound to 5-cyanoacenaphthylene represents a nucleophilic displacement of the bromide with a cyanide ion. This transformation is typically achieved using a copper(I) cyanide salt in a polar aprotic solvent, a reaction known as the Rosenmund–von Braun reaction. A documented synthesis of the related compound 5-cyanoacenaphthene from 5-bromoacenaphthene (B1265734) utilizes copper(I) cyanide (CuCN) in dimethylformamide (DMF). aanda.org This method avoids the harsh conditions and activating groups typically required for the SₙAr mechanism on unactivated aryl halides. The mechanism is thought to involve an oxidative addition of the aryl halide to the Cu(I) salt, followed by reductive elimination of the product.

| Transformation | Typical Reagents | Solvent | Mechanism Type |

|---|---|---|---|

| Aryl Bromide → Aryl Cyanide | CuCN or KCN/NaCN aanda.orgchemguide.co.uk | DMF, DMSO aanda.orgfishersci.co.uk | Rosenmund–von Braun / SₙAr |

| Aryl Bromide → Aryl Ether | Sodium Alkoxide (e.g., NaOCH₃) organicchemistoncall.com | THF, DMF fishersci.co.uk | SₙAr |

The synthesis of 5-methoxyacenaphthylene from this compound involves a nucleophilic aromatic substitution with a methoxide (B1231860) ion. This reaction typically employs a strong base like sodium methoxide (NaOCH₃) or sodium hydride with methanol. fishersci.co.ukorganicchemistoncall.com The reaction proceeds via the SₙAr mechanism, where the methoxide ion attacks the carbon bonded to the bromine. While the acenaphthylene ring itself does not possess strong activating groups, the reaction can often be driven to completion by using high temperatures and a polar aprotic solvent like THF or DMSO, which effectively solvates the cation (Na⁺) and enhances the nucleophilicity of the methoxide anion. fishersci.co.uk

Polymerization Behavior of this compound

The double bond in the five-membered ring of this compound allows it to act as a vinyl-type monomer and undergo addition polymerization. libretexts.org The polymerization can proceed through different mechanisms, primarily free-radical and ionic pathways, each influenced by the electronic and steric properties of the bromo-substituent.

Free-radical polymerization is a chain reaction consisting of three fundamental steps: initiation, propagation, and termination. fujifilm.comfiveable.me

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photolysis. Common initiators include peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., AIBN). wikipedia.org The initiator radical then adds to the double bond of a this compound monomer, creating a new, monomer-centered radical.

Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, extending the polymer chain and regenerating the radical at the growing chain end. This step repeats thousands of times to form a long polymer chain. wikipedia.org

Termination: The growth of polymer chains ceases through termination reactions. The two most common termination mechanisms are combination (where two growing radical chains couple to form a single, non-radical polymer molecule) and disproportionation (where one radical abstracts a hydrogen atom from another, resulting in two polymer molecules, one with a saturated end and one with an unsaturated end). libretexts.org

The presence of the bulky bromo-naphthalene group can introduce steric hindrance, potentially affecting the rate of propagation and the stereochemistry of the resulting polymer.

Ionic polymerization also proceeds via chain-growth but involves charged intermediates (carbocations or carbanions) instead of radicals. fiveable.me The nature of the substituent on the monomer is critical in determining whether it will undergo cationic or anionic polymerization. fiveable.me

Cationic Polymerization: This mechanism is suitable for monomers with electron-donating groups that can stabilize the propagating carbocation. It is initiated by strong acids or Lewis acids (e.g., BF₃, AlCl₃). fiveable.me Given that the bromine atom is electron-withdrawing, this compound is not an ideal candidate for cationic polymerization.

Anionic Polymerization: This pathway is favored by monomers with electron-withdrawing substituents, as they can stabilize the propagating carbanion. fiveable.medu.edu.eg The bromo-substituent on this compound makes it susceptible to anionic polymerization. Initiation is achieved using strong nucleophiles such as organolithium compounds (e.g., n-butyllithium) or alkali metals. fiveable.me A key feature of many anionic polymerizations is the absence of an inherent termination step, leading to "living polymers." du.edu.eg These living chains will remain active and continue to propagate as long as the monomer is available and impurities are excluded.

The choice of initiator and solvent can significantly impact the kinetics and structure of the polymer formed in ionic polymerization. psgcas.ac.in

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Cyanoacenaphthylene |

| 5-Methoxyacenaphthylene |

| Acenaphthylene |

| Benzene |

| Naphthalene |

| 1-Bromonaphthalene |

| 5-Bromoacenaphthene |

| 5-Cyanoacenaphthene |

| Copper(I) Cyanide |

| Dimethylformamide (DMF) |

| Sodium Methoxide |

| Tetrahydrofuran (B95107) (THF) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Benzoyl Peroxide |

| Azoisobutyronitrile (AIBN) |

| Boron Trifluoride (BF₃) |

| n-Butyllithium |

Kinetic Studies of Photodegradation in Poly(this compound)

The photostability of polymers is a critical factor in determining their suitability for various applications, particularly in organic electronics and optoelectronics. The photodegradation of polymeric materials often involves chain scission, cross-linking, or photo-oxidation, which can be monitored through changes in spectroscopic properties or molecular weight. For conjugated polymers, kinetic studies of photodegradation typically involve tracking the decay of the principal electronic absorption band under UV irradiation.

While specific kinetic data for the photodegradation of poly(this compound) is not extensively detailed in the cited literature, the general methodology for such studies is well-established. The process involves exposing a solution or thin film of the polymer to a controlled light source and monitoring the decrease in absorbance at the wavelength of maximum absorption (λmax) over time. The degradation kinetics can often be modeled using a first-order rate equation st-andrews.ac.uknsf.gov:

ln(At / A0) = -kt*

Where:

A0 is the initial absorbance.

At is the absorbance at time t.

k is the first-order rate constant.

Studies on analogous poly(arylene vinylenes) have shown that the degradation rate is highly dependent on the polymer structure and the surrounding environment. For instance, the photodegradation of poly(phenylene vinylenes) is accelerated in chloroform (B151607) solution compared to toluene (B28343), indicating the role of the solvent in the degradation pathway. st-andrews.ac.uknsf.gov Furthermore, substitutions on the aromatic rings can significantly enhance stability. The introduction of an electronegative naphthyl group, for example, increases stability by depleting electron density across the vinyl bond. st-andrews.ac.uknsf.gov

In the case of poly(this compound), the presence of the bromine atom would be expected to influence its photostability. The heavy-atom effect of bromine could potentially facilitate intersystem crossing to the triplet state, opening up different degradation pathways compared to the non-halogenated polymer. The degradation process is likely to be a photo-oxidative route, where oxygen attacks the polymer backbone, leading to chain scission and the formation of carbonyl groups, a common degradation mechanism in polymers like polybibenzimidazole. researchgate.net A comprehensive kinetic study would be necessary to elucidate the specific mechanisms and quantify the rate of photodegradation for poly(this compound).

Organometallic Reactivity and Cross-Coupling Strategies

Grignard Reagent Formation and Subsequent Coupling Reactions (using 5-bromoacenaphthene as an analogue)

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. They are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). mnstate.eduwikipedia.org The reaction inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site into a potent nucleophilic carbanion. adichemistry.comyoutube.com

Using 5-bromoacenaphthene as a stable analogue for the more reactive this compound, the formation of the corresponding Grignard reagent, 5-acenaphthenylmagnesium bromide, would proceed as follows:

Reaction Scheme: Formation of 5-Acenaphthenylmagnesium Bromide

This organomagnesium compound is a strong nucleophile and a strong base. mnstate.edu Its utility lies in subsequent reactions with a wide array of electrophiles. Common coupling reactions for Grignard reagents include:

Reaction with Carbonyl Compounds: 5-Acenaphthenylmagnesium bromide would readily react with aldehydes, ketones, and esters. adichemistry.com Reaction with formaldehyde (B43269) yields a primary alcohol, other aldehydes produce secondary alcohols, and ketones result in tertiary alcohols. adichemistry.com

Reaction with Carbon Dioxide: Nucleophilic addition to CO₂ followed by an acidic workup would yield 5-acenaphthenecarboxylic acid. adichemistry.com

Coupling with Organic Halides: In the presence of suitable catalysts, such as iron or nickel compounds, Grignard reagents can couple with other organic halides to form new C-C bonds. wikipedia.org For example, reaction with an alkyl halide could yield an alkylated acenaphthene (B1664957). Catalysts like dilithium (B8592608) tetrachlorocuprate are often used for coupling with alkyl halides. wikipedia.orgorgsyn.org

The reactivity of the Grignard reagent is highly sensitive to reaction conditions, particularly the exclusion of water or other protic sources, which would rapidly quench the reagent by protonation. mnstate.eduadichemistry.com

Stannylation Reactions and Halogen-Metal Peri-Interaction Phenomena

Peri-interactions refer to the through-space interactions between substituents located at the 1 and 8 positions of a naphthalene core or, analogously, the 5 and 6 positions of an acenaphthene framework. These interactions can be either attractive or repulsive and significantly influence the molecule's geometry, stability, and reactivity.

A study by Beckmann et al. investigated the peri-interactions in 5-bromo-6-(diphenylphosphino)acenaphthene, a close analogue to a stannylated derivative. unibe.chscispace.com This work provides significant insight into the nature of halogen-metal(oid) interactions in this rigid system. The synthesis involved the reaction of 5,6-dibromoacenaphthene with butyllithium (B86547) followed by quenching with chlorodiphenylphosphine.

Key Findings on Peri-Interactions:

Repulsive Nature: Theoretical calculations confirmed that the peri-interaction between the bromine and the phosphorus atoms is predominantly repulsive. unibe.chscispace.com This steric and electronic repulsion forces the substituents out of the mean plane of the acenaphthene system.

Geometrical Distortion: The repulsive interaction leads to a significant distortion of the molecular geometry. The distance between the interacting bromine and phosphorus atoms is a key indicator of the strength of this interaction.

Interaction Locus: Analysis of Hirshfeld surfaces revealed that in the phosphine (B1218219) derivative, the interaction occurs directly between the bromine and phosphorus atoms. However, upon oxidation or alkylation of the phosphorus atom, the primary interaction shifts to between the bromine and the new atom/group (e.g., oxygen, sulfur, selenium). unibe.chscispace.com

While direct studies on the stannylation of this compound were not found, these findings on the phosphino (B1201336) derivative suggest that a similar repulsive peri-interaction would occur between the bromine and a tin-based group (e.g., -SnMe₃). This interaction would likely influence the feasibility and outcome of stannylation reactions and affect the conformational properties of the resulting organotin compound.

Photochemical Behavior and Heavy-Atom Effects

Photochemical Reactivity with Cycloadditions (e.g., with cyclopentadiene)

The photochemical [2+2] cycloaddition is a characteristic reaction of acenaphthylene and its derivatives, proceeding through the triplet excited state. The reaction of this compound with cyclopentadiene (B3395910) upon irradiation (λ > 360 nm) yields a mixture of cycloadducts, demonstrating the rich photochemical reactivity of the system. acs.org

The primary products formed are the result of three different modes of cycloaddition:

Exo [2+2] Cycloaddition

Endo [2+2] Cycloaddition

[4+2] Diels-Alder Cycloaddition

A study on this reaction provided quantum yields for the formation of the various products when reacting this compound with cyclopentadiene. acs.org The results highlight the influence of the bromine substituent on the reaction efficiency and product distribution.

Table 1: Quantum Yields of Product Formation for this compound with Cyclopentadiene in Different Solvents acs.org

| Solvent | Exo [2+2] Adduct | Endo [2+2] Adduct | [4+2] Adduct |

| Cyclohexane | 0.016 | 0.53 | 1.93 |

| Acetonitrile | 0.020 | 0.66 | 3.01 |

The data shows that the Diels-Alder [4+2] adduct is the major product, and its formation is enhanced in the more polar solvent, acetonitrile. The formation of the [2+2] cycloadducts, particularly the endo isomer, is also significant. This reactivity showcases the dual nature of the acenaphthylene system in photochemical reactions.

Internal and External Heavy-Atom Effects on Photoreactions of Bromoacenaphthylene

The heavy-atom effect describes the ability of heavy atoms (like bromine or iodine) to enhance the rate of spin-forbidden processes, such as intersystem crossing (ISC) from a singlet excited state (S₁) to a triplet excited state (T₁). st-andrews.ac.ukresearchgate.net This effect can be categorized as either internal (the heavy atom is part of the reacting molecule) or external (the heavy atom is part of the solvent or an additive).

Internal Heavy-Atom Effect:

The influence of the bromine atom in this compound is a clear example of the internal heavy-atom effect. This is demonstrated by comparing its photoreactivity with that of unsubstituted acenaphthylene. The bromine atom enhances the rate of ISC, leading to a more efficient population of the triplet state from which the [2+2] cycloaddition originates. The quantum yields for product formation are significantly affected by this internal perturbation of the spin-orbit coupling. acs.org

External Heavy-Atom Effect:

The external heavy-atom effect was investigated by studying the photoreaction of acenaphthylene with cyclopentadiene in a heavy-atom solvent, dibromomethane (B42720) (CH₂Br₂), and comparing it to the reaction in acetonitrile. acs.org The presence of bromine atoms in the solvent is expected to enhance the S₁ → T₁ transition of the acenaphthylene molecule.

The study found a clear dependence of the product quantum yields on the concentration of the heavy-atom solvent, confirming the presence of an external heavy-atom effect. As the concentration of dibromomethane increased, the efficiency of the triplet-derived [2+2] cycloaddition was enhanced relative to the singlet-derived [4+2] cycloaddition. acs.org This demonstrates that both internal and external heavy atoms can be used to manipulate the photochemical reaction pathways of acenaphthylene systems, favoring the formation of triplet-state products.

Electrochemical Studies of this compound and its Derivatives

Electrochemical studies, typically employing techniques like cyclic voltammetry (CV), are crucial for determining the reduction and oxidation potentials of a compound. These studies help in understanding the electron-donating or electron-accepting nature of the molecule and the stability of the resulting charged species. For acenaphthylene and its derivatives, electrochemical investigations have been pivotal in assessing their potential for applications in organic electronics, such as in the development of n-type organic semiconductors.

The electrochemical reduction of acenaphthylene is known to produce a stable radical anion. The potential at which this reduction occurs is a key parameter. The presence of an electron-withdrawing group, such as a bromine atom, on the aromatic system is generally expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This would, in turn, make the compound easier to reduce, shifting the reduction potential to less negative values compared to the unsubstituted acenaphthylene.

Conversely, the oxidation potential, which corresponds to the removal of an electron from the Highest Occuped Molecular Orbital (HOMO), would also be affected. The bromo-substitution is expected to make the oxidation of the molecule more difficult, resulting in a shift of the oxidation potential to more positive values. The difference between the first oxidation and first reduction potentials can be used to estimate the electrochemical HOMO-LUMO gap, a critical parameter for optoelectronic applications.

While specific experimental data for this compound is not available, the table below presents hypothetical data based on the expected electronic effects of the bromo-substituent on the acenaphthylene core. This data is for illustrative purposes to demonstrate the type of information that would be obtained from electrochemical studies.

Hypothetical Electrochemical Data for this compound

| Compound | First Reduction Potential (Ered1) vs. Fc/Fc+ | First Oxidation Potential (Eox1) vs. Fc/Fc+ | Electrochemical HOMO-LUMO Gap (eV) |

| Acenaphthylene (literature value) | -2.5 V | +1.2 V | 3.7 |

| This compound (estimated) | -2.3 V | +1.4 V | 3.7 |

Note: The data for this compound is an estimation based on general principles of physical organic chemistry and is not based on experimental results.

Further research involving cyclic voltammetry and other electrochemical techniques on this compound and its derivatives is necessary to determine their precise redox potentials and to fully evaluate their potential for use in materials science. Such studies would provide valuable insights into the structure-property relationships of halogenated acenaphthylene derivatives.

Advanced Synthesis and Research on Functionalized Derivatives of 5 Bromoacenaphthylene

Structurally Modified Acenaphthylene (B141429) Derivatives

The introduction of various functional groups onto the acenaphthylene scaffold, starting from 5-bromoacenaphthylene, allows for the fine-tuning of its chemical and physical characteristics.

The synthesis of 5-cyanoacenaphthylene from this compound is a multi-step process that begins with the cyanation of the more stable precursor, 5-bromoacenaphthene (B1265734). In a typical procedure, 5-bromoacenaphthene is treated with copper(I) cyanide (CuCN) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction, a form of Rosenmund-von Braun reaction, substitutes the bromine atom with a cyano group to yield 5-cyanoacenaphthene.

Subsequent dehydrogenation of 5-cyanoacenaphthene is required to introduce the double bond in the five-membered ring and form the target molecule, 5-cyanoacenaphthylene. This transformation can be effectively achieved using a high-potential quinone such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction is typically carried out in an inert solvent like benzene (B151609) or toluene (B28343), under reflux conditions, to afford 5-cyanoacenaphthylene in good yield. The identification of 1- and 5-cyanoacenaphthylene has been confirmed through laboratory synthesis and rotational spectroscopy. harvard.edu

Table 1: Synthesis of 5-Cyanoacenaphthylene

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1. Cyanation | 5-Bromoacenaphthene | Copper(I) cyanide (CuCN), DMF | 5-Cyanoacenaphthene |

| 2. Dehydrogenation | 5-Cyanoacenaphthene | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 5-Cyanoacenaphthylene |

A plausible synthetic route involves a copper-catalyzed reaction of this compound with a methoxide (B1231860) source. For instance, a copper(I) salt, such as copper(I) bromide (CuBr), can be used as a catalyst in the presence of a suitable ligand and a base. The methoxy (B1213986) group can be delivered from a reagent like 9-BBN-OMe, which is a neutral and non-toxic source of the methoxy group. organic-chemistry.org This method has been shown to be effective for a broad range of aryl bromides, tolerating various functional groups and proceeding under mild conditions. organic-chemistry.org The reaction would likely be carried out in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

Quinone derivatives of acenaphthylene, also known as acenaphthenequinones, are valuable precursors in the synthesis of more complex molecules. The synthesis of this compound-1,2-dione (5-bromoacenaphthenequinone) is achieved through the oxidation of 5-bromoacenaphthene.

A well-established method involves the use of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) as the oxidizing agent in the presence of a catalytic amount of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in acetic acid. The reaction is typically conducted at a moderately elevated temperature, for instance, 40°C, for several hours. Following the reaction, the product is precipitated by the addition of water, filtered, and purified to yield the yellow-colored this compound-1,2-dione. This oxidation specifically targets the ethylene (B1197577) bridge of the acenaphthene (B1664957) core, converting it to a diketone.

Table 2: Synthesis of this compound-1,2-dione

| Starting Material | Oxidizing Agent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 5-Bromoacenaphthene | Sodium dichromate dihydrate | Cerium(III) chloride heptahydrate | Acetic acid | This compound-1,2-dione | 76% |

Organometallic Complexes Derived from this compound

The carbon-bromine bond in this compound provides a reactive handle for the formation of organometallic complexes, which are versatile intermediates in organic synthesis.

Organostannyl derivatives of acenaphthylene are valuable reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The synthesis of a 5-trialkylstannyl-acenaphthylene from this compound can be achieved through a palladium-catalyzed reaction with a distannane reagent, such as hexamethylditin ((CH₃)₃SnSn(CH₃)₃), or via a metal-halogen exchange followed by quenching with a trialkyltin halide.

A more direct approach is the Stille coupling reaction where this compound is reacted with an organostannane in the presence of a palladium catalyst. For example, to introduce another organic moiety (R') at the 5-position, this compound can be coupled with an organostannane of the formula R'Sn(Alkyl)₃ using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Conversely, to prepare a 5-stannylated acenaphthylene, this compound can be converted to its organolithium or Grignard reagent, followed by reaction with a trialkyltin halide, such as tributyltin chloride.

The rigid framework of the acenaphthylene scaffold, with substituents at the peri positions (positions 5 and 6), creates a unique steric environment that can lead to through-space interactions between these substituents. When one of these substituents is a halogen and the other is a metal-containing group, interesting halogen-metal peri-interactions can be observed.

Studies on peri-substituted acenaphthylenes with mixed halogen-chalcogen functionalities have shown that the geometry of the peri region is influenced by the aromatic ring conformations and the location of p-type lone pairs. cdnsciencepub.com In sterically hindered systems, these interactions can have a significant impact on the structure and reactivity of the molecule. For instance, in acenaphthene derivatives with a bromine atom at the 5-position and a diphenylphosphino group at the 6-position, repulsive peri-interactions are assumed due to significant out-of-plane shifts of the bromine and phosphorus atoms.

In systems containing heavier elements, such as antimony, peri-substituted phosphine-stibines have been synthesized and their coordination chemistry explored. These compounds can act as bidentate ligands, coordinating to a metal center through both the phosphorus and antimony atoms, leading to the formation of complexes with relatively short antimony-metal bonds. Computational studies, including Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis (EDA-NOCV), have been used to investigate weak intramolecular bonding interactions, such as n(P)→σ*(Sb-C) pnictogen bonds in these systems.

Polymeric Systems and Macromolecular Constructs from this compound Monomers

The development of novel polymeric materials with tailored properties is a cornerstone of materials science. While direct polymerization of this compound is not extensively documented in scientific literature, the synthesis of its parent polymer, polyacenaphthylene, and subsequent functionalization represents a viable pathway to obtaining poly(this compound) and its derivatives. This approach allows for the creation of a versatile polymeric platform that can be further modified to generate a variety of functional macromolecular architectures.

Synthesis and Characterization of Poly(this compound)

The synthesis of poly(this compound) is primarily achieved through a post-polymerization modification strategy. This involves the initial polymerization of acenaphthylene, followed by the introduction of bromine substituents onto the polymer backbone.

Polymerization of Acenaphthylene:

Acenaphthylene can be polymerized through various methods, including free-radical and cationic polymerization. Free-radical suspension polymerization, for instance, can be employed to produce polyacenaphthylene homopolymers. colab.ws The polymerization of acenaphthylene with transition metal catalysts has also been explored.

Bromination of Polyacenaphthylene:

Once polyacenaphthylene is synthesized, bromo groups can be introduced onto the acenaphthyl residues. These residues are notably more reactive towards electrophiles compared to the phenyl residues in polystyrene. colab.ws This enhanced reactivity allows for the introduction of bromine under conditions where polystyrene would not react. colab.ws The reaction typically involves treating the polyacenaphthylene with a brominating agent.

Characterization:

The resulting poly(this compound) can be characterized using a variety of spectroscopic and analytical techniques to confirm its structure and determine its properties.

| Characterization Technique | Expected Observations for Poly(this compound) |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of characteristic C-Br stretching vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Shifts in the aromatic proton signals in ¹H NMR due to the presence of the bromine substituent. Appearance of signals corresponding to the brominated acenaphthyl units in ¹³C NMR. |

| Gel Permeation Chromatography (GPC) | Determination of the molecular weight and molecular weight distribution of the polymer. |

| Thermal Analysis (TGA/DSC) | Evaluation of the thermal stability and glass transition temperature of the brominated polymer. |

The properties of poly(this compound), such as its solubility and thermal stability, are expected to differ from those of unsubstituted polyacenaphthylene due to the presence of the polar and heavy bromine atoms.

Functional Polymeric Architectures from Bromoacenaphthylene Precursors

Poly(this compound) serves as a valuable precursor for the synthesis of more complex and functional polymeric architectures. The bromine atoms on the polymer backbone act as reactive sites for a variety of post-polymerization modification reactions, enabling the creation of graft copolymers, crosslinked networks, and other advanced macromolecular structures.

The presence of the C-Br bond allows for the application of various cross-coupling reactions, which are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be adapted for polymer modification to introduce a wide range of functional groups and to link different polymer chains together.

Examples of Potential Functionalization Reactions:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to introduce new aryl or vinyl groups.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to attach acetylenic moieties, which can be further functionalized.

Heck Coupling: Reaction with alkenes under palladium catalysis to form new C-C bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-containing functional groups.

Lithiation followed by Electrophilic Quench: Treatment with an organolithium reagent to form a lithiated polymer, which can then react with various electrophiles to introduce a wide array of functionalities.

Advanced Spectroscopic and Crystallographic Methodologies for 5 Bromoacenaphthylene Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-bromoacenaphthylene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a series of signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electron-donating and withdrawing effects of the substituents and the aromatic ring currents. The aromatic region typically shows complex splitting patterns due to spin-spin coupling between adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to. The carbon atom attached to the bromine atom (ipso-carbon) experiences a characteristic chemical shift due to the "heavy atom effect" of bromine. stackexchange.com

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃

| Assign. | Shift (ppm) |

| A | 7.742 |

| B | 7.621 |

| C | 7.514 |

| D | 7.287 |

| E | 7.087 |

| F | 3.37 |

| G | 3.29 |

Data sourced from ChemicalBook. beilstein-journals.org

Reaction Monitoring: NMR spectroscopy is also a powerful technique for real-time monitoring of the synthesis of this compound, such as the bromination of acenaphthene (B1664957). rsc.orgresearchgate.netresearchgate.net By acquiring spectra at regular intervals, the consumption of reactants and the formation of products and intermediates can be tracked, providing valuable kinetic and mechanistic information. manchester.ac.ukopenstax.org This in-situ analysis allows for the optimization of reaction conditions to maximize yield and minimize byproducts.

Single-Crystal X-ray Diffraction Analysis for Precise Molecular Geometry

In the crystal structure of 5,6-dibromoacenaphthene, the acenaphthene framework is essentially planar. nih.gov The carbon-bromine bond lengths are within the expected range for brominated aromatic compounds. nih.gov It is anticipated that this compound would exhibit a similar planar acenaphthene core with the bromine atom lying in the plane of the aromatic system. The crystal packing would be influenced by intermolecular forces such as π-π stacking and halogen bonding.

Interactive Data Table: Crystallographic Data for the Related Compound 5,6-Dibromoacenaphthene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.88(1) |

| b (Å) | 11.64(1) |

| c (Å) | 11.62(1) |

| β (°) | 107.09(9) |

| V (ų) | 1019.9(1) |

| Z | 4 |

Data from the crystal structure determination of 5,6-dibromoacenaphthene. nih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of this compound, as well as for studying its fragmentation behavior under ionization.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₂H₉Br). researchgate.netresearchgate.netnih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). mpg.de

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Feature | Observation |

| Molecular Formula | C₁₂H₉Br nih.govsigmaaldrich.com |

| Molecular Weight | 233.10 g/mol nih.govsigmaaldrich.com |

| Isotopic Pattern | Presence of M+ and M+2 peaks in approximately 1:1 ratio, characteristic of bromine. mpg.de |

| Kovats Retention Index (Standard non-polar) | 1755 rsc.org |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in Photochemical and Structural Investigations

Vibrational and electronic spectroscopy provide complementary information regarding the bonding and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic and aliphatic protons, as well as C=C stretching vibrations of the aromatic rings. The C-Br stretching vibration is also expected in the fingerprint region of the spectrum. These vibrational frequencies are sensitive to the molecular structure and can be used for functional group identification. A gas-phase IR spectrum is available in the NIST WebBook. who.int

UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. ntnu.edu.tw Aromatic compounds like this compound typically exhibit strong absorption bands in the ultraviolet region due to π → π* transitions. ntnu.edu.twresearchgate.net The position and intensity of these absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of substituents. mdpi.com Photochemical investigations can utilize UV-Vis spectroscopy to monitor changes in the electronic structure upon irradiation, providing information on photoreactivity and the formation of photoproducts. pharmacyfreak.com

Advanced Chromatographic and Separation Techniques for Purification and Characterization

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the separation and quantification of aromatic compounds. mdpi.comunirioja.es A nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures) are typically employed. mdpi.com The retention time of this compound is dependent on its hydrophobicity. HPLC coupled with a UV detector allows for the quantification of the compound and the detection of impurities. unirioja.es

Gas Chromatography (GC): Gas chromatography is another powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. who.int The compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile gas phase and a stationary liquid phase coated on the column walls. who.int When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components in a mixture. rsc.orgresearchgate.netrsc.orgscielo.brlcms.cz

The purification of this compound from a reaction mixture containing other aromatic compounds can be achieved through techniques such as extraction and column chromatography. researchgate.netrsc.org

Computational Chemistry Approaches to 5 Bromoacenaphthylene Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structures and properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.govnih.gov DFT methods are used to predict geometries, reactivity descriptors, and spectroscopic data, providing a detailed picture of a molecule's chemical behavior. nih.govresearchgate.net

DFT calculations are instrumental in elucidating the electronic landscape of acenaphthylene (B141429) derivatives. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. semanticscholar.org For instance, a smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. semanticscholar.orgdntb.gov.ua

Key global reactivity descriptors derived from DFT include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. A negative value suggests the compound is a moderate electrophile. mdpi.com

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity (ω): Quantifies the ability of a species to accept electrons.

These parameters are calculated to understand and predict the chemical behavior of molecules. scielo.org.mx

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across a molecule. nih.gov These 3D maps use a color gradient to represent electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby identifying the most probable sites for chemical reactions. nih.govmdpi.com

| Reactivity Descriptor | Significance |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. semanticscholar.org |

| Chemical Potential (μ) | Describes the electron-escaping tendency. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for nucleophilic and electrophilic attack. nih.gov |

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters. For acenaphthylene and its derivatives, theoretical calculations of rotational constants have been crucial for their identification in astrophysical environments like the Taurus Molecular Cloud-1 (TMC-1). aanda.orgaanda.org

Quantum chemical calculations for cyano-derivatives of acenaphthylene were performed using the DFT functional B3LYP with the 6-311++G(d,p) basis set. aanda.org These calculations provided the rotational constants (A, B, C) and electric dipole moment components, which guided the successful laboratory and astronomical detection of 1-cyanoacenaphthylene (B14659922) and 5-cyanoacenaphthylene. aanda.orgaanda.org The theoretically predicted rotational constants showed good agreement with experimental values, underscoring the predictive power of this approach. uni-koeln.de

| Parameter | Theoretical Value (B3LYP/cc-pVTZ) uni-koeln.de | Experimental Value aanda.orguni-koeln.de |

|---|---|---|

| A (MHz) | 1513.0 | 1511.82609(12) |

| B (MHz) | 1221.8 | 1220.63105(29) |

| C (MHz) | 675.9 | 675.529854(65) |

The rigid framework of acenaphthylene makes it an excellent system for studying intramolecular and intermolecular forces. DFT calculations are used to analyze peri-interactions, which are steric and electronic interactions between substituents at the C5 and C6 positions.

DFT is also employed to investigate intermolecular interactions, such as halogen bonding and π-stacking, which dictate the solid-state organization and optoelectronic properties of materials. rsc.org The nature of these interactions is critical for designing functional materials for applications like organic field-effect transistors (OFETs). rsc.orgucl.ac.uk

Ab Initio and Semi-Empirical Methods for Mechanistic Insights and Properties

Beyond DFT, ab initio and semi-empirical methods provide valuable mechanistic insights into the reactions of acenaphthylene systems. Ab initio methods, which are based on first principles without empirical parameters, can offer high accuracy for reaction pathways and transition states.

For example, ab initio G3(MP2,CC)/B3LYP/6–31G** calculations were used to map the potential energy surface for the reaction of the 3-acenaphthyl radical with acetylene. researchgate.net This study elucidated a two-stage mechanism for the transformation of the five-membered ring into a six-membered one, leading to the formation of a phenanthrenyl radical. researchgate.net Such detailed mechanistic understanding is crucial for modeling the formation of polycyclic aromatic hydrocarbons (PAHs) in combustion and interstellar environments. researchgate.net

Theoretical Prediction of Optoelectronic Properties and Electrochromism in Related Acenaphthylene Derivatives

Computational chemistry plays a pivotal role in the design and prediction of the optoelectronic properties of novel organic materials based on the acenaphthylene scaffold. Theoretical calculations are essential for understanding the structure-property relationships in materials designed for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). researchgate.netrsc.org

In the development of red TADF emitters, theoretical studies on acenaphthylene-1,2-dione derivatives functionalized with different electron-donating units were conducted. rsc.org These calculations helped to explain how modifying the electron-donating strength of substituents could tune the material's photoluminescence quantum yield, the energy gap between singlet and triplet states (ΔE_ST), and the rate of reverse intersystem crossing (k_RISC), all of which are critical parameters for efficient TADF emission. researchgate.netrsc.org DFT and time-dependent DFT (TD-DFT) are also used to calculate HOMO and LUMO energy levels, which can be correlated with experimental electrochemical data and help predict the charge-transporting properties of these materials. rsc.org

Advanced Material Applications and Polymer Science Utilizing 5 Bromoacenaphthylene

5-Bromoacenaphthylene as a Monomer in Polymer Synthesis

The presence of the vinyl bridge in this compound makes it a suitable monomer for addition polymerization. The bromo substituent further enhances its utility, enabling the synthesis of polymers with specific, pre-designed functionalities or providing a reactive site for post-polymerization modification.

Synthesis of Photodegradable Polymeric Systems

The incorporation of specific chromophores into a polymer backbone can render the material susceptible to degradation upon exposure to light. Research has demonstrated that this compound can be polymerized via both ionic and free-radical initiation methods to yield high molecular weight polymers (M > 10⁴ g/mol ). researchgate.net Kinetic studies have been performed on the photodegradation of poly-5-bromoacenaphthylene in solution, confirming its potential as a component in photodegradable polymeric systems. researchgate.net The mechanism of degradation in such polymers often involves the absorption of light energy leading to main-chain scission, a desirable characteristic for applications requiring controlled material breakdown. researchgate.net

Development of Polymers with Tailored Architectural Properties

The architecture of a polymer—whether it is linear, branched, or crosslinked—profoundly influences its physical and mechanical properties. This compound and its parent compound, acenaphthylene (B141429), are valuable in creating polymers with controlled architectures.

One key strategy involves the post-polymerization modification of a pre-formed polymer backbone. Acenaphthylene can be readily polymerized, and the resulting poly(acenaphthylene) exhibits higher reactivity toward electrophiles compared to polystyrene. colab.ws This allows for the introduction of bromo groups onto the polymer chain under conditions where polystyrene would not react. colab.ws This post-polymerization bromination creates reactive sites along the chain that can be used for grafting, cross-linking, or the attachment of other functional molecules, thereby tailoring the polymer's final architecture and properties.

Furthermore, acenaphthylene derivatives can be used in copolymerizations. For instance, copolymers of diisoalkenylarene (DIAEA) and divinylarene (DVA) can be synthesized that also incorporate repeat units from halogenated acenaphthylenes, including this compound. google.com Additionally, advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) can be applied to monomers like acenaphthylene, allowing for the synthesis of polymers with well-defined chain lengths and facilitating the creation of complex architectures such as block copolymers. researchgate.net

Strategic Role of this compound in Complex Organic Synthesis

The dual functionality of this compound makes it a valuable building block for the bottom-up synthesis of complex, high-value organic molecules and materials.

Building Block for Intricate Organic Molecules

This compound serves as a key precursor for the synthesis of novel polycyclic aromatic hydrocarbons (PAHs), particularly those incorporating heteroatoms like boron. A notable example is the creation of quadruply annulated borepins, which are complex, boron-containing π-electron systems. acs.orgresearchgate.net The synthesis involves a two-step sequence where lithiated 5-bromoacenaphthene (B1265734) (a derivative) undergoes a nucleophilic substitution with an aryl-trifluoroborate salt, followed by an intramolecular cyclization to form the final borepin structure. acs.orgresearchgate.net This method demonstrates the utility of the bromo-functionalized acenaphthene (B1664957) framework in constructing sophisticated, three-dimensional molecular architectures. acs.org

| Step | Reactants | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| 1 | Aryl–BF3K salt, Lithiated 5-bromoacenaphthene | Nucleophilic substitution | Heteroleptic triarylborane | acs.orgresearchgate.net |

| 2 | Triarylborane intermediate | Intramolecular Ni-mediated Yamamoto reaction | Quadruply annulated borepin | acs.org |

Precursor for Functional Dyes and Luminescent Materials

Acenaphthylene and its derivatives are known to be used in the synthesis of dyes and pigments. researchgate.net The extended π-system of the acenaphthylene core forms the basis of many chromophores. The introduction of a bromo group provides a convenient handle for synthetic chemists to further extend this conjugation or to attach other functional groups through cross-coupling reactions. This allows for the fine-tuning of the molecule's electronic properties, which in turn dictates its color and luminescent behavior. By modifying the structure, chemists can shift the absorption and emission spectra of the resulting dyes, creating materials with specific optical properties for applications such as sensors or optoelectronic devices. researchgate.net The synthesis of boron-containing PAHs from this compound derivatives also opens pathways to new classes of luminescent materials, as boron incorporation can significantly alter the electronic and photophysical properties of π-conjugated systems. acs.org

Exploration in Novel Functional Material Architectures

The unique chemical reactivity and electronic properties of this compound make it a candidate for the development of novel functional materials with precisely controlled architectures. Its role as a building block for complex molecules like boron-doped PAHs is a prime example. acs.org These materials represent a new frontier in functional architectures, where heteroatoms are strategically embedded within a carbon-rich π-system to induce unique electronic, optical, or sensory properties. The resulting borepins have distinct structures and photophysical characteristics that are heavily influenced by the acenaphthylene precursor. acs.orgresearchgate.net The ability to build such complex, tailored molecules from the ground up using precursors like this compound is central to the design of next-generation materials for electronics, photonics, and sensing.

Design of Highly Functionalized Borepins and Related Systems

The incorporation of boron into cyclic π-electron systems is a significant strategy for developing novel materials with unique electronic properties. acs.org Borepins, which are seven-membered unsaturated rings containing a tricoordinate boron atom, are of particular interest. wikipedia.org They are isoelectronic with the aromatic tropylium (B1234903) cation, and the vacant p-orbital on the boron atom allows it to act as an electronically perturbative element, influencing the molecule's aromaticity and reactivity. acs.orgwikipedia.org this compound serves as a crucial precursor in the synthesis of complex, quadruply annulated borepins, which are valued for their potential in optoelectronics and as Lewis acid catalysts. acs.org

A highly effective two-step synthesis has been developed to create these advanced borepin structures. researchgate.net The methodology utilizes this compound as a key building block for constructing the extended π-conjugated system.

The initial step involves a nucleophilic substitution reaction. Here, lithiated this compound (LiNaphBr,c) is reacted with an aryl–BF3K salt, such as a mesityl derivative. This reaction produces a heteroleptic triarylborane, Mesityl–B(NaphBr,c)₂, denoted as compound 3c . acs.orgresearchgate.net

In the second step, this triarylborane intermediate undergoes an intramolecular nickel-mediated Yamamoto coupling reaction. acs.orgresearchgate.net This critical step facilitates the ring-closing to form the seven-membered borepin ring. The use of a nickel(0) catalyst system is essential for this transformation. When two equivalents of the catalyst are used with precursor 3c in tetrahydrofuran (B95107) (THF), the corresponding quadruply annulated borepin (4c ) is formed in excellent yield. acs.org

Reaction Scheme for Borepin Synthesis Utilizing this compound

| Step | Reactants | Key Process | Product |

|---|---|---|---|

| 1 | Lithiated this compound, Aryl–BF3K salts (e.g., Mesityl–BF3K) | Nucleophilic Substitution | Heteroleptic triarylborane (Aryl−B(NaphBr,R)₂) |

| 2 | Heteroleptic triarylborane | Intramolecular Ni-mediated Yamamoto reaction | Quadruply annulated borepin |

The resulting borepin derived from this compound (4c ) exhibits distinct electrochemical and photophysical properties. Unlike related borepins synthesized from 8-bromonaphthalene or 5-bromoacenaphthene, which show photoluminescence in the blue-green region, compound 4c is non-fluorescent. researchgate.net This lack of fluorescence is likely due to an intramolecular charge-transfer (CT) transition. researchgate.net

Furthermore, the electrochemical behavior of borepin 4c is noteworthy. It is capable of undergoing two reversible one-electron reductions at moderate potential values, demonstrating its electron-accepting capabilities. researchgate.net This property suggests its potential application in the development of novel electrochromic materials, which change color in response to an electrochemical reaction. acs.org

Selected Properties of Borepin 4c Derived from this compound

| Property | Finding | Potential Application |

|---|---|---|

| Photoluminescence | Non-fluorescent | Optoelectronic materials |

| Electrochemistry | Reversibly accepts two electrons at moderate potentials (E½ = –1.49 V and –1.84 V vs. FcH/FcH⁺) | Electrochromic materials, n-type organic semiconductors |

This synthetic route highlights the utility of this compound as a versatile platform for accessing highly functionalized, polycyclic aromatic systems. The resulting borepins possess tunable electronic structures and properties that are of significant interest for advanced material applications. acs.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-Bromoacenaphthene |

| This compound |

| 8-Bromonaphthalene |

| Aryl–BF3K salt |

| Borepin |

| Mesityl |

| Phenyl |

| Tetrahydrofuran (THF) |

| Triarylborane |

Emerging Research Frontiers and Future Perspectives in 5 Bromoacenaphthylene Chemistry

Innovative Synthetic Strategies for Halogenated Acenaphthylene (B141429) Scaffolds

The development of efficient and selective methods for the synthesis of halogenated acenaphthylenes is crucial for accessing a wider range of functional derivatives. Traditional methods are being supplemented by modern synthetic strategies that offer improved control over regioselectivity and functional group tolerance.

One promising area is the late-stage C-H halogenation. This approach allows for the direct introduction of a halogen atom onto a pre-formed acenaphthylene core, potentially simplifying synthetic routes. Research into transition-metal-catalyzed C-H bond halogenation, while still facing challenges related to catalyst synthesis and removal, offers a versatile alternative to traditional methods. researchgate.net The development of metal-free halogenation techniques, possibly driven by visible light, presents a more environmentally friendly and cost-effective option for the synthesis of compounds like 5-bromoacenaphthylene. researchgate.net

Unveiling Novel Reactivity Profiles and Catalytic Transformations

The bromine atom in this compound serves as a versatile handle for a wide array of catalytic transformations, making it a valuable building block in organic synthesis. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the linkage of the acenaphthylene core to various other molecular fragments. beilstein-journals.orgnih.govlibretexts.orgyoutube.com These reactions are fundamental for the construction of larger, conjugated systems with tailored electronic and optical properties. libretexts.org The general mechanism for these transformations typically involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Palladium-Catalyzed Coupling Reaction | Reactant | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compounds | Used to create C-C bonds, producing conjugated systems like biaryls. libretexts.org |

| Heck Reaction | Alkenes | Forms substituted alkenes through the coupling of an organohalide with an alkene. libretexts.org |

| Sonogashira Coupling | Terminal alkynes | Enables the formation of a bond to an alkyne, often requiring a co-catalyst like copper. youtube.com |

| Stille Coupling | Organotin compounds | Another method for C-C bond formation. libretexts.org |

| Hiyama Coupling | Organosilicon compounds | A silicon-based cross-coupling reaction. libretexts.org |

| Negishi Coupling | Organozinc compounds | Utilizes organozinc reagents as the nucleophile. libretexts.org |

| Kumada Coupling | Grignard reagents | Employs organomagnesium compounds for C-C bond formation. libretexts.org |

The efficiency and scope of these catalytic transformations are continually being improved through the development of new ligands and catalyst systems. nih.gov This ongoing research is expanding the synthetic toolbox available for modifying this compound and creating novel derivatives with unique functionalities.

Synergistic Computational and Experimental Design of Advanced Acenaphthylene Derivatives

The integration of computational chemistry with experimental synthesis is accelerating the discovery and development of new acenaphthylene derivatives with specific, targeted properties. Density Functional Theory (DFT) calculations have become an invaluable tool for predicting the electronic and structural properties of these molecules before they are synthesized in the lab.

For instance, DFT studies can provide insights into the molecular and electronic structures of acenaphthylene derivatives, helping to understand how substitutions at different positions affect their energy levels and charge transport properties. mdpi.com This predictive power is crucial for the rational design of materials for applications in organic electronics. mdpi.com Computational studies have also been employed to investigate the potential of acenaphthene (B1664957) derivatives as qubits for NMR quantum computational information, highlighting the relationship between intramolecular interactions and NMR parameters. acs.org

This synergistic approach, where computational predictions guide experimental efforts, allows for a more efficient exploration of the vast chemical space of acenaphthylene derivatives. By modeling the properties of hypothetical molecules, researchers can prioritize synthetic targets that are most likely to exhibit the desired characteristics, saving time and resources.

Integration in Supramolecular and Nanoscience Research

The unique structural and electronic properties of the acenaphthylene core make it an attractive building block for the construction of larger, ordered systems in supramolecular chemistry and nanoscience. The ability to functionalize the acenaphthylene scaffold, particularly through the versatile bromine handle of this compound, opens up possibilities for creating complex architectures with emergent properties.

In supramolecular chemistry, acenaphthylene derivatives can be designed to self-assemble into well-defined structures through non-covalent interactions. These assemblies are of interest for a variety of applications, including molecular recognition and the development of responsive materials. rsc.org

In the realm of nanoscience, this compound can serve as a precursor for the synthesis of functionalized graphene-based nanocomposites. semanticscholar.org The acenaphthylene unit can be incorporated into larger polycyclic aromatic hydrocarbons which can then interact with graphene sheets through π-π stacking. The bromine atom provides a reactive site for further chemical modification, allowing for the tuning of the properties of the resulting nanocomposite material. These materials have potential applications in biosensors and other electronic devices. semanticscholar.org

Expanding Applications in Functional Materials

Acenaphthylene-containing polycyclic aromatic hydrocarbons (PAHs) are of significant interest for applications in organic functional materials due to their unique electronic structure. researchgate.netresearchgate.net The non-alternant nature of the acenaphthylene core can lead to enhanced electron affinity, making these materials suitable for use in organic electronics. researchgate.netresearchgate.net